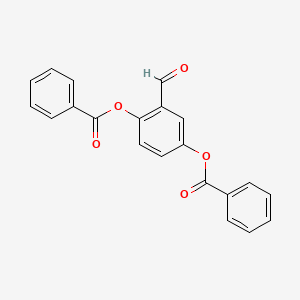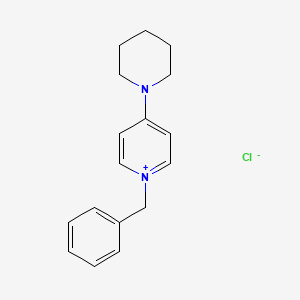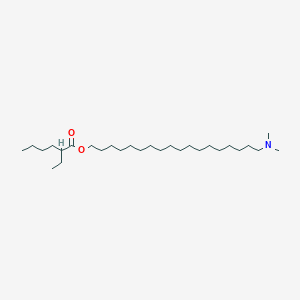![molecular formula C8H14N4O10 B14283435 1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane CAS No. 134127-98-3](/img/structure/B14283435.png)
1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane is a complex organic compound characterized by the presence of multiple nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane typically involves the nitration of precursor compounds. One common method is the nitration of 2,2-dinitropropane with nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the precursor compounds are subjected to nitration under optimized conditions. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more reactive intermediates.
Reduction: Reduction of the nitro groups can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while oxidation can produce more highly oxidized nitro compounds .
Scientific Research Applications
1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved include nucleophilic substitution and redox reactions, which are facilitated by the electron-withdrawing nature of the nitro groups .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitropropane
- 2,2-Dinitropropane
- 1,1,2-Trichloromethane
Uniqueness
1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane is unique due to its specific arrangement of nitro groups and the presence of both propoxy and methoxy linkages. This unique structure imparts distinct reactivity and properties compared to similar compounds, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
134127-98-3 |
|---|---|
Molecular Formula |
C8H14N4O10 |
Molecular Weight |
326.22 g/mol |
IUPAC Name |
1-(2,2-dinitropropoxymethoxy)-2,2-dinitrobutane |
InChI |
InChI=1S/C8H14N4O10/c1-3-8(11(17)18,12(19)20)5-22-6-21-4-7(2,9(13)14)10(15)16/h3-6H2,1-2H3 |
InChI Key |
NHEMGMLKQAMWGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCOCC(C)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)
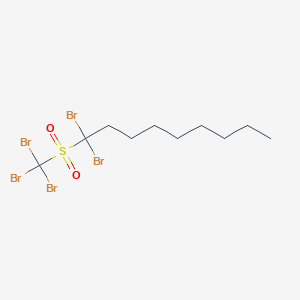
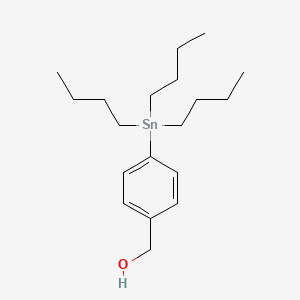
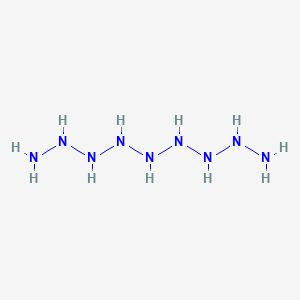
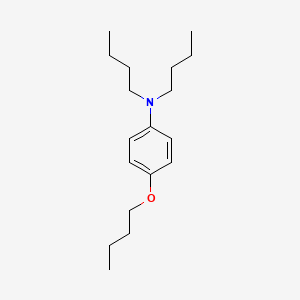
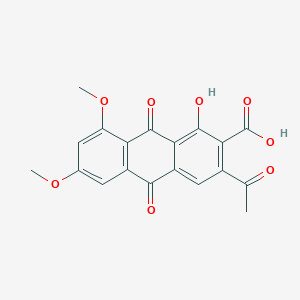

![2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol](/img/structure/B14283388.png)
